![molecular formula C15H16O3 B5772436 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5772436.png)
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one, also known as IPC, is a synthetic compound that has been widely studied for its potential therapeutic applications. IPC belongs to the class of chromene derivatives and has been found to possess a range of biological activities.
Mecanismo De Acción
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its biological effects through multiple mechanisms, including the inhibition of NF-κB signaling, the activation of Nrf2 signaling, and the modulation of autophagy. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory genes. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one also activates the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress. In addition, 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to modulate autophagy, a cellular process that plays a critical role in maintaining cellular homeostasis.
Biochemical and Physiological Effects:
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, neuroprotective, and anti-oxidant properties. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to inhibit the production of inflammatory cytokines and reduce the activation of inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has also been found to exhibit anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to protect neurons against oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several advantages for lab experiments, including its high purity and stability, and its ability to be easily synthesized. However, 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research, including the development of novel 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one derivatives with improved pharmacological properties, the investigation of 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's potential as a therapeutic agent for various diseases, and the elucidation of 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one's mechanisms of action. Additionally, the development of new methods for synthesizing 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one and improving its solubility and bioavailability will be important for advancing 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one research.
Métodos De Síntesis
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be synthesized using a variety of methods, including the reaction of 3-formylchromone with isopropyl alcohol in the presence of a catalyst. The yield of 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can be improved by optimizing the reaction conditions, such as the temperature, time, and concentration of reactants.
Aplicaciones Científicas De Investigación
7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and neuroprotective effects. 7-isopropoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has been found to inhibit the production of inflammatory cytokines and reduce the activation of inflammatory pathways, making it a promising candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-9(2)17-10-6-7-12-11-4-3-5-13(11)15(16)18-14(12)8-10/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXMZNWFVSWDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)ethyl]-N'-phenylthiourea](/img/structure/B5772358.png)
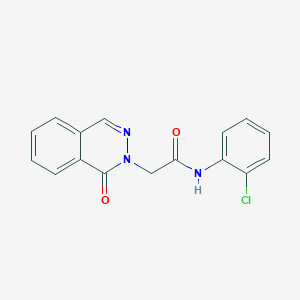
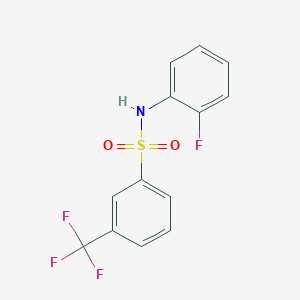
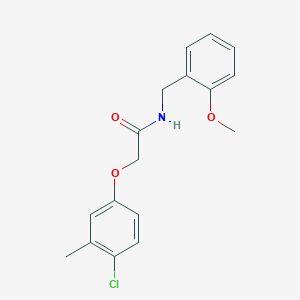
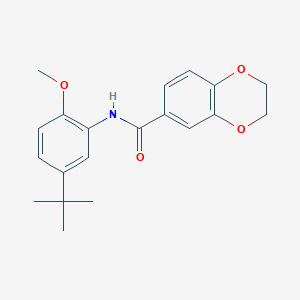
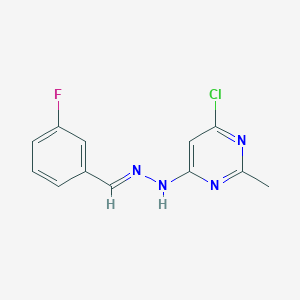
![2-methoxy-5-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5772400.png)
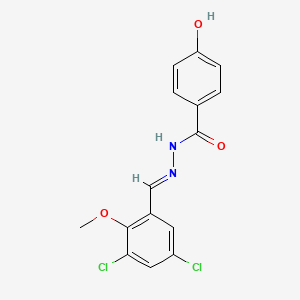
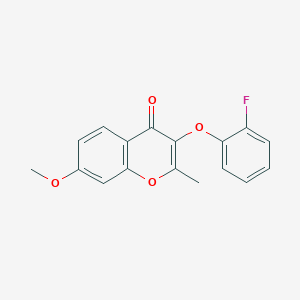
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5772440.png)
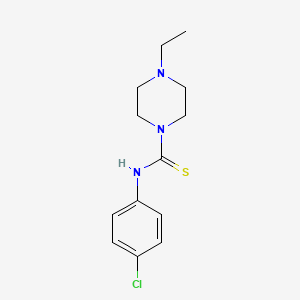
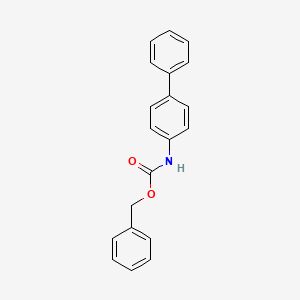
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5772454.png)
![3-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5772460.png)